9-アミノミノサイクリン

説明

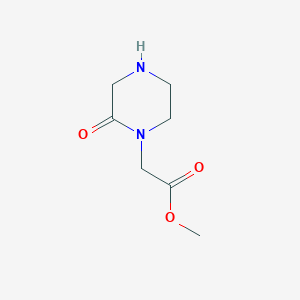

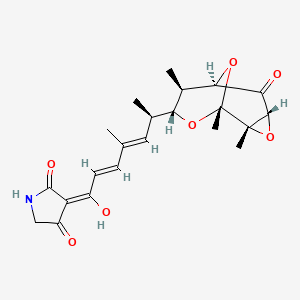

9-Aminominocycline is a metabolite of Minocycline Hydrochloride . It is a derivative of minocycline, which is a semi-synthetic tetracycline antibiotic. It is often used in research and has been studied for its antibacterial properties .

Synthesis Analysis

The synthesis of 9-Aminominocycline involves the creation of 9-acylamino and 9-sulfonylamino derivatives of minocycline . These compounds have shown activity against both tetracycline-susceptible and tetracycline-resistant strains . Methods of preparing and purifying 9-nitrominocycline and 9-aminominocycline are disclosed in the patent literature .Molecular Structure Analysis

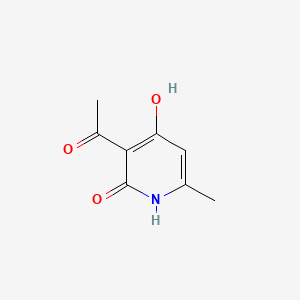

The molecular formula of 9-Aminominocycline is C23H28N4O7 . The structure of 9-Aminominocycline includes a tetracycline core, with additional functional groups that contribute to its unique properties .Chemical Reactions Analysis

9-Aminominocycline, like other tetracyclines, is known to interact with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects . The specific chemical reactions involved in these processes are complex and involve multiple steps .Physical And Chemical Properties Analysis

9-Aminominocycline has a molecular weight of 472.5 g/mol . It is a solid at room temperature .科学的研究の応用

抗菌剤

9-アミノミノサイクリンは、テトラサイクリン系 の抗生物質として広く使用されています。テトラサイクリン系は、幅広い種類の細菌の増殖を阻害する広域スペクトル抗生物質です。 このため、9-アミノミノサイクリンは、新しい抗菌治療法の開発における研究のための潜在的な候補物質となっています .

感染症研究

9-アミノミノサイクリンは、感染症研究 で使用されています。抗生物質が様々な感染症に及ぼす影響を研究し、新しい治療戦略を開発するために使用できます。 この化合物の抗菌特性は、この分野において貴重なツールとなっています .

化学および分析標準

9-アミノミノサイクリンは、化学および分析標準 として使用されます。 この役割において、9-アミノミノサイクリンは化学分析や実験における基準または参照点となり、データの正確性と信頼性を保証します .

医薬品合成

9-アミノミノサイクリンは、様々な細菌感染症の治療に使用されるグリシルサイクリン系抗生物質であるチゲサイクリンの合成における重要な中間体 です。 9-アミノミノサイクリンの調製方法は、特許 に開示されています。

製薬研究

チゲサイクリンの合成における役割 から、9-アミノミノサイクリンは製薬研究の関心の対象となる可能性があります。9-アミノミノサイクリンは、新しい合成方法を探索したり、既存の方法を改善したり、新しい薬物を開発したりするために使用できる可能性があります。

品質管理

9-アミノミノサイクリンは、医薬品製造中の品質管理 に使用できます。

作用機序

Target of Action

The primary target of 9-Aminominocycline is the Tet(X4) inactivating enzyme found in tigecycline-resistant tet(X4)-positive Escherichia coli . This enzyme is responsible for conferring resistance to tigecycline, a broad-spectrum antibiotic.

Mode of Action

9-Aminominocycline exhibits synergistic antibacterial activity with tigecycline . It binds to the Tet(X4) inactivating enzyme, rendering it more stable . This interaction inhibits the growth of antibiotic-resistant bacteria and efficiently retards the evolution of the tet(X4) gene .

Biochemical Pathways

The combination of tigecycline and 9-Aminominocycline affects several biochemical pathways. It can destroy the normal membrane structure of bacteria, inhibit the formation of biofilm, remarkably reduce the level of intracellular ATP, and accelerate the oxidative damage of bacteria . The genes related to 9-Aminominocycline and tigecycline were mainly enriched in ABC transporters .

Pharmacokinetics

9-Aminominocycline is a metabolite of tigecycline . Concentrations of 9-Aminominocycline were approximately 6.5% and 11% of the tigecycline concentrations in serum and urine, respectively . The primary route of elimination is excretion of unchanged tigecycline into feces, and the secondary elimination pathways are renal excretion of unchanged drug and metabolism to glucuronide conjugates and 9-Aminominocycline .

Result of Action

The result of 9-Aminominocycline’s action is the restoration of sensitivity to tigecycline in tet(X4)-positive Escherichia coli . It inhibits the growth of antibiotic-resistant bacteria, efficiently retards the evolution of the tet(X4) gene, and narrows the drug mutant selection window .

特性

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33)/t8-,10-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPCMYBFDOLBO-IRDJJEOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-19-0 | |

| Record name | 9-Aminominocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aS,5aR,12aS)- 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-Naphthacenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-AMINOMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0778NOJ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 9-aminominocycline in the synthesis of tigecycline?

A1: 9-Aminominocycline serves as a crucial precursor in the synthesis of tigecycline [, , ]. It reacts with N-t-butylglycyl chloride hydrochloride to form tigecycline, a glycylcycline antibiotic [, ]. This reaction typically occurs under controlled pH conditions and an inert atmosphere to optimize yield and purity [, ].

Q2: What are the primary routes of elimination for tigecycline, and how does its metabolism relate to 9-aminominocycline?

A2: Tigecycline is primarily eliminated through fecal excretion, accounting for a significant portion of the administered dose []. While the liver plays a role in tigecycline metabolism, a key metabolic pathway involves amide hydrolysis, which breaks down tigecycline into t-butylaminoacetic acid and 9-aminominocycline [, ]. This highlights 9-aminominocycline as a significant metabolite in the breakdown of tigecycline within the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

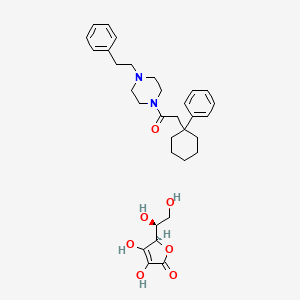

![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)

![6-Ethyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B1505746.png)